molecular formula C19H25Cl2N3O3 B1217547 4-Acetyl-1-((3,4-dichlorophenyl)acetyl)-2-((3-hydroxy-1-pyrrolidinyl)methyl)piperazine CAS No. 133407-20-2

4-Acetyl-1-((3,4-dichlorophenyl)acetyl)-2-((3-hydroxy-1-pyrrolidinyl)methyl)piperazine

Cat. No.: B1217547
CAS No.: 133407-20-2
M. Wt: 414.3 g/mol
InChI Key: ZFWNCCCNZIYJAQ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of GR-94839 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

GR-94839 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for hydrolysis reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

GR-94839 exerts its effects by selectively binding to κ-opioid receptors, which are G-protein-coupled receptors involved in pain perception and modulation. Upon binding, GR-94839 activates these receptors, leading to the inhibition of adenylate cyclase activity and a decrease in cyclic adenosine monophosphate (cAMP) levels. This results in the modulation of ion channels and neurotransmitter release, ultimately producing analgesic effects . The compound’s limited access to the central nervous system ensures that its effects are primarily mediated through peripheral κ-opioid receptors .

Properties

CAS No.

133407-20-2

Molecular Formula

C19H25Cl2N3O3

Molecular Weight

414.3 g/mol

IUPAC Name

1-[4-acetyl-2-[(3-hydroxypyrrolidin-1-yl)methyl]piperazin-1-yl]-2-(3,4-dichlorophenyl)ethanone

InChI

InChI=1S/C19H25Cl2N3O3/c1-13(25)23-6-7-24(15(11-23)10-22-5-4-16(26)12-22)19(27)9-14-2-3-17(20)18(21)8-14/h2-3,8,15-16,26H,4-7,9-12H2,1H3

InChI Key

ZFWNCCCNZIYJAQ-UHFFFAOYSA-N

SMILES

CC(=O)N1CCN(C(C1)CN2CCC(C2)O)C(=O)CC3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

CC(=O)N1CCN(C(C1)CN2CCC(C2)O)C(=O)CC3=CC(=C(C=C3)Cl)Cl

Synonyms

4-acetyl-1-((3,4-dichlorophenyl)acetyl)-2-((3-hydroxy-1-pyrrolidinyl)methyl)piperazine
GR 94839
GR-94839
GR94839
Piperazine, 4-acetyl-1-((3,4-dichlorophenyl)acetyl)-2-((3-hydroxy-1-pyrrolidinyl)methyl)-

Origin of Product

United States

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